Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a cyclopropylamino-2-oxoethyl side chain and methyl substituents at positions 3 and 6 of the pyrazolo[3,4-b]pyridine core. Its molecular formula is C₁₄H₁₆N₄O₃, with a molecular weight of 288.307 g/mol . The compound is stored at +4°C and typically has a purity of 95% .
Properties
IUPAC Name |
methyl 1-[2-(cyclopropylamino)-2-oxoethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-8-6-11(15(21)22-3)13-9(2)18-19(14(13)16-8)7-12(20)17-10-4-5-10/h6,10H,4-5,7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANGALTXBXCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CC3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives typically involves the construction of the pyrazolopyridine system through various methods . One common approach is the cyclization of 1-substituted 3-methyl-1H-pyrazole with appropriate reagents to form the desired pyrazolopyridine structure . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated synthesis equipment and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazolopyridine core can mimic the structure of purine bases, allowing it to interact with enzymes and receptors involved in various biological processes . This interaction can modulate the activity of these targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Modifications in Analogues
The compound’s analogues differ in substituents at the pyrazolo-pyridine core or side chains. Below is a comparative analysis based on substituent variations, molecular properties, and reported applications:
Table 1: Structural and Functional Comparison
Impact of Substituents on Physicochemical Properties
- Cyclopropyl vs. Cyclopentyl: The target compound’s cyclopropyl group confers lower molecular weight (288.307 vs.
- Aromatic vs. Aliphatic Side Chains : Biphenyl- and fluorophenyl-substituted derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance target binding but reduce aqueous solubility.
Biological Activity
Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1011398-97-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 302.33 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for various medicinal properties. The cyclopropylamino substituent is significant for its influence on biological activity.
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit anticancer properties by acting as inhibitors of critical proteins involved in cancer progression. For instance, compounds in this class have been noted to inhibit cyclin-dependent kinases (CDKs) and other kinases that play roles in cell cycle regulation and apoptosis .
A study highlighted that derivatives of pyrazolo[3,4-b]pyridine scaffold can effectively inhibit tumor growth in various cancer cell lines, demonstrating potential as anticancer agents .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Properties
This compound has been reported to possess antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound acts as a potent inhibitor of various kinases involved in signaling pathways that regulate cell proliferation and survival.
- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses.
- Antimicrobial Action : It disrupts essential cellular processes in microbial pathogens.
Case Studies
Several studies have evaluated the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- In Vitro Studies : In vitro assays have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective doses .
- Animal Models : In vivo studies using animal models have shown that these compounds can significantly reduce tumor size and improve survival rates compared to control groups .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of this compound in comparison to other similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Pyrazolo[3,4-b]pyridine Derivative A | Moderate | High | Moderate |
| Pyrazolo[3,4-b]pyridine Derivative B | High | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
